molecular formula C15H17N5 B5340242 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5340242
M. Wt: 267.33 g/mol
InChI Key: ITTXKNUVPPNQFN-UHFFFAOYSA-N
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Description

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research studies.

Preparation Methods

The synthesis of 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of benzylamine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of CDK/cyclin complexes and the activation of apoptotic signaling pathways .

Comparison with Similar Compounds

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-11-13(9-12-7-5-4-6-8-12)14(19(2)3)20-15(18-11)16-10-17-20/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTXKNUVPPNQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1CC3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 4
6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 5
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6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
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6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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